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Compound of Interest

1-(2-Chloro-4-
Compound Name:
nitrophenyl)ethanone

Cat. No.: B108511

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance
(NMR) data for the compound 1-(2-Chloro-4-nitrophenyl)ethanone. Due to the absence of
publicly available experimental spectra, this document presents predicted 13C NMR chemical
shifts, a detailed experimental protocol for data acquisition, and a structural representation to
aid in spectral assignment.

Predicted *C NMR Data

The following table summarizes the predicted 3C NMR chemical shifts for 1-(2-Chloro-4-
nitrophenyl)ethanone. These values were obtained using computational prediction tools and
are intended to serve as a reference for experimental data. The chemical shifts are reported in
parts per million (ppm) relative to a standard reference compound.
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Carbon Atom Predicted Chemical Shift (ppm)
C=0 1955

C-1 139.0

C-2 1355

C-3 125.0

C-4 149.0

C-5 120.5

C-6 130.0

CHs 30.5

Structural Diagram with Carbon Numbering

The following diagram illustrates the chemical structure of 1-(2-Chloro-4-
nitrophenyl)ethanone with the carbon atoms numbered for clear correlation with the data
presented in the table above.

Caption: Chemical structure of 1-(2-Chloro-4-nitrophenyl)ethanone with carbon numbering.

Experimental Protocol for 2*C NMR Data Acquisition

This section outlines a standard operating procedure for the acquisition of a $3C NMR spectrum
of 1-(2-Chloro-4-nitrophenyl)ethanone.

3.1. Sample Preparation

¢ Dissolve the Sample: Accurately weigh approximately 10-20 mg of 1-(2-Chloro-4-
nitrophenyl)ethanone and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., CDCIs, DMSO-ds).

¢ Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

¢ Add Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added
as an internal reference (0 ppm).
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3.2. Instrument Setup and Calibration

e Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500

MHz instrument.

e Tuning and Matching: Tune and match the 3C probe to the appropriate frequency.

e Locking: Lock the spectrometer on the deuterium signal of the solvent.

e Shimming: Perform automated or manual shimming to optimize the magnetic field

homogeneity.

3.3. Data Acquisition Parameters

The following is a representative set of acquisition parameters. These may need to be

optimized based on the specific instrument and sample concentration.

Parameter

Value

Pulse Program

Standard 3C{*H} inverse-gated decoupling

Acquisition Time

1-2 seconds

Relaxation Delay (d1)

2-5 seconds

Number of Scans

1024 (or as needed for adequate signal-to-

noise)

Spectral Width

0-220 ppm

Temperature

298 K (25 °C)

3.4. Data Processing

o Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

e Phase Correction: Manually or automatically correct the phase of the spectrum.

o Baseline Correction: Apply a baseline correction to the spectrum.
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o Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0
ppm).

o Peak Picking: Identify and label the chemical shifts of the peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral
analysis and data interpretation.
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Caption: Workflow for 33C NMR analysis of 1-(2-Chloro-4-nitrophenyl)ethanone.
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 To cite this document: BenchChem. [Technical Guide: *3C NMR Spectroscopy of 1-(2-Chloro-
4-nitrophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108511#13c-nmr-data-for-1-2-chloro-4-nitrophenyl-
ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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